molecular formula C17H12ClNO3S B2443613 5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone CAS No. 400089-33-0

5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone

Cat. No.: B2443613
CAS No.: 400089-33-0
M. Wt: 345.8
InChI Key: ZNLWONNFAQPNAY-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone is a chemical compound that features a pyridinone core substituted with a 4-chlorophenyl group and a phenylsulfonyl group

Properties

IUPAC Name

3-(benzenesulfonyl)-5-(4-chlorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-14-8-6-12(7-9-14)13-10-16(17(20)19-11-13)23(21,22)15-4-2-1-3-5-15/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLWONNFAQPNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CNC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the 4-chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridinone ring with a 4-chlorophenyl group, often using a halogenation reaction.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, typically using reagents like phenylsulfonyl chloride in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that 5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone exhibits significant antimicrobial activity against a variety of pathogens. The compound has been tested against several strains, including:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans32 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its specific structural features:

  • Chlorine Substitution : The presence of chlorine at position 4 enhances antimicrobial potency.
  • Sulfonamide Group : This functional group is critical for biological activity, facilitating interactions with microbial targets.
  • Methyl Groups : Methyl substitutions at positions 4 and 6 improve hydrophobic interactions, enhancing binding affinity to target enzymes.

Clinical Case Studies

A notable case study highlighted the effectiveness of this compound in treating multi-drug resistant bacterial infections. In vitro assays showcased its ability to inhibit biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity.

Study FocusResultsReference
Biofilm Inhibition70% reduction in biofilm formation
Efficacy Against MDR StrainsEffective against strains resistant to β-lactams

This case study underscores the potential of this compound as a therapeutic candidate for combating resistant infections.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar compounds to 5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone include other pyridinone derivatives with different substituents. These compounds can be compared based on their chemical properties, reactivity, and applications. For example:

    5-(4-methylphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone: This compound has a methyl group instead of a chlorine atom, which can affect its reactivity and biological activity.

    5-(4-chlorophenyl)-3-(methylsulfonyl)-2(1H)-pyridinone:

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct properties and applications compared to other similar compounds.

Biological Activity

5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone, a compound with the CAS number 400089-33-0, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C17H12ClNO3S
  • Molar Mass : 345.80 g/mol
  • IUPAC Name : 3-(benzenesulfonyl)-5-(4-chlorophenyl)-1H-pyridin-2-one

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridinone Core : Utilizing 2-aminopyridine and a suitable carbonyl compound.
  • Introduction of the 4-Chlorophenyl Group : Achieved through halogenation reactions.
  • Attachment of the Phenylsulfonyl Group : Conducted via sulfonylation using phenylsulfonyl chloride in the presence of a base.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes involved in inflammatory processes and cancer pathways. The following sections summarize key findings from recent studies.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (μM) Mechanism of Action
Hep-23.25Induction of apoptosis
P81517.82Cell cycle arrest

In a study by Xia et al., derivatives of pyridinone were evaluated for their antitumor properties, showing promising results in inhibiting cell proliferation through apoptotic mechanisms and cell cycle regulation .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibited nitric oxide production and pro-inflammatory cytokines in activated microglia, suggesting potential applications in neuroinflammatory conditions such as Parkinson's disease:

  • Key Findings :
    • Suppressed expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
    • Attenuated activation of nuclear factor-kappa B (NF-κB) signaling pathways .

Case Studies

  • Neuroprotection in Parkinson's Disease Models :
    • A study investigated the neuroprotective effects of related compounds in MPTP-induced neurotoxicity models, showing that treatment with derivatives led to reduced dopaminergic neuron loss and improved behavioral outcomes .
  • Chlamydia Inhibition :
    • Another study reported that derivatives based on this compound exhibited selective activity against Chlamydia, outperforming traditional antibiotics like spectinomycin in terms of efficacy at lower concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chlorophenyl groups are often introduced using Suzuki-Miyaura cross-coupling with palladium catalysts . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (60–100°C), and stoichiometric ratios of reagents like phenylsulfonyl chloride. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, sulfonyl groups typically deshield adjacent protons, appearing as singlets in 1H^1H-NMR .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using APEX2 software) provides precise bond angles and confirms stereochemistry. Disorder in residues can be addressed with SHELXL refinement .
  • IR : Sulfonyl stretching vibrations appear at 1150–1300 cm1^{-1}, distinguishing them from carbonyl groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow GHS hazard codes (e.g., H315 for skin irritation). Use fume hoods, nitrile gloves, and PPE during synthesis. Waste should be neutralized with 10% sodium bicarbonate before disposal in designated containers .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and identify electrophilic centers. Molecular docking studies (AutoDock Vina) may predict binding affinities with biological targets like kinases .

Q. What experimental designs are recommended to analyze contradictory bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls (DMSO vehicle).
  • Statistical Analysis : Use ANOVA or t-tests to compare IC50_{50} values. Confounding variables (e.g., solvent effects) should be minimized via uniform protocols .

Q. How can reaction mechanisms for sulfonyl group transfer be validated experimentally?

  • Methodological Answer : Isotopic labeling (e.g., 34S^{34}S-phenylsulfonyl chloride) paired with mass spectrometry tracks sulfur transfer pathways. Kinetic studies under varying pH (4–10) and temperature conditions can distinguish between SN1 and SN2 mechanisms .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

  • Methodological Answer :

  • pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis.
  • Lyophilization : Freeze-dry the compound and store at -20°C under argon. Stability assays (HPLC) should track degradation over 1–4 weeks .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer : Reconcile computational predictions (e.g., Gaussian NMR chemical shift calculations) with experimental data by refining solvent models (PCM for polar solvents) or checking for tautomeric equilibria using variable-temperature NMR .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates substituent electronic parameters (Hammett σ) with bioactivity. QSAR models require at least 20 derivatives with validated IC50_{50} values .

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